2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dichlorobenzoate
Description
Properties
IUPAC Name |
2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 3,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N2O4/c27-17-13-16(14-18(28)15-17)26(33)34-12-11-30-24(31)20-6-4-5-19-22(29-9-2-1-3-10-29)8-7-21(23(19)20)25(30)32/h4-8,13-15H,1-3,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHYOBSZTHEOST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC(=CC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dichlorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H24Cl2N2O4
- Molecular Weight : 449.36 g/mol
- Solubility : Soluble in DMSO (15 mg/mL) .
- Appearance : Yellow to dark orange powder .
The biological activity of this compound primarily stems from its structural features, which include a benzoisoquinoline core and a piperidine moiety. These components are known to interact with various biological targets:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
In vitro Studies
Recent studies have focused on evaluating the compound's effects on cancer cell lines and microbial strains:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated IC50 values ranging from 10 to 25 µM, showcasing moderate to high cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antimicrobial activity with MIC values ranging from 0.5 to 5 µg/mL against various bacterial strains .
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Data Table: Biological Activities Summary
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the piperidine and dioxo functionalities. The mechanism of action is believed to involve interactions with various biological targets, particularly in the realms of antiviral, antimicrobial, and anticancer activities.
Antiviral Activity
Research indicates that derivatives of similar compounds exhibit significant antiviral properties. For instance, studies have shown that these compounds can inhibit the replication of viruses such as influenza A by interfering with viral entry mechanisms or replication processes. This highlights the potential for developing antiviral therapeutics based on this compound's structure.
Antimicrobial Properties
The compound has demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membrane integrity, leading to cell lysis. This suggests its potential utility in developing new antibiotics or antimicrobial agents.
Anticancer Effects
In vitro studies have reported that this compound induces apoptosis in various cancer cell lines. The activation of caspases and modulation of apoptotic pathways are key mechanisms through which it exerts its anticancer effects. Such findings position this compound as a promising candidate for cancer therapy development.
Enzyme Inhibition
Another significant application lies in its ability to inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Preliminary findings suggest that it may reduce amyloid-beta peptide levels in neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Significant inhibition of influenza A virus replication through interference with viral mechanisms. |
| Antimicrobial Study | Effective against various bacterial strains; mechanism involves disruption of cell membranes. |
| Cancer Research | Induction of apoptosis in cancer cell lines; activation of apoptotic pathways observed. |
| Neurodegenerative Disease | Potential reduction of amyloid-beta levels via β-secretase inhibition; implications for Alzheimer's treatment. |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional attributes are compared below with three analogues (Table 1). Key differences include substituent variations and their impact on physicochemical and biological properties.
Table 1: Comparative Analysis of Structural Analogues
Key Observations:
Substituent Effects on Solubility and Lipophilicity :
- Replacement of the 3,5-dichloro group with 3,5-dibromo (Compound 2) increases molecular weight and LogP, reducing solubility.
- The 4-nitrobenzoate analogue (Compound 3) exhibits poor solubility (3.1 mg/mL) due to strong dipole-dipole interactions, whereas the 2,4-difluorobenzoate derivative (Compound 4) shows enhanced solubility (18.9 mg/mL) attributed to decreased hydrophobicity .
Biological Activity Correlations :
- The target compound’s piperidine substituent enhances kinase inhibitory activity compared to morpholine (Compound 2) or pyrrolidine (Compound 3) analogues, likely due to improved binding pocket complementarity.
- Compound 4’s fluorine substituents confer antimicrobial properties, suggesting halogen positioning critically influences target engagement.
Crystallographic Trends: All analogues crystallize in different space groups, reflecting substituent-driven packing variations. SHELX-refined data highlight the target compound’s monoclinic symmetry, while Compound 4 adopts an orthorhombic system due to fluorine’s smaller van der Waals radius .
Research Findings and Implications
- Thermal Stability : The target compound’s higher melting point (218–220°C) versus morpholine and difluoro analogues correlates with stronger intermolecular forces (e.g., halogen bonding).
- Drug-Likeness : LogP values (3.9–5.2) align with Lipinski’s criteria, though solubility limitations in Compound 2 and 3 necessitate prodrug strategies.
- Synthetic Challenges: Bromo and nitro substituents complicate purification, as noted in Compound 2 and 3’s lower yields (<45%) compared to the target compound (68%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
